Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt
CAS No.:
Cat. No.: VC16673550
Molecular Formula: C26H41NNa2O8S
Molecular Weight: 578.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H41NNa2O8S |
|---|---|
| Molecular Weight | 578.7 g/mol |
| IUPAC Name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
| Standard InChI | InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1/i8D2,12D2,17D;; |
| Standard InChI Key | MJXWPLXHDUSUKI-ASGDLOISSA-L |
| Isomeric SMILES | [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)[O-])C)C)([2H])[2H])OS(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Composition
Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt () features a steroidal backbone conjugated with glycine and a sulfate group at the 3α-position. The disodium counterion stabilizes the sulfate moiety, ensuring solubility in aqueous buffers . Deuterium atoms replace five hydrogens at metabolically inert sites, minimizing isotopic effects on chemical behavior while providing a distinct mass shift (+5 Da) for mass spectrometric detection .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 578.68 g/mol |
| CAS Registry Number | 66874-09-7 |
| Deuterium Positions | Non-labile sites on glycine |
| Solubility | Water-soluble (disodium salt) |
| Purity | >95% (HPLC) |
Synthesis and Purification
Synthetic Pathways
The synthesis involves sulfation of glycochenodeoxycholic acid at the 3α-hydroxy group, followed by isotopic exchange using deuterated reagents. Key steps include:
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Sulfation: Reaction with sulfur trioxide-pyridine complex under anhydrous conditions.
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Deuterium Incorporation: Exchange of labile hydrogens with deuterium oxide () at elevated temperatures.
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Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .
Purification and Quality Control
Reverse-phase HPLC with UV detection (210 nm) ensures >95% purity. Mass spectrometry confirms deuterium incorporation and absence of unlabeled contaminants . Batch-to-batch consistency is critical for reproducibility in quantitative assays .
Research Applications
Bile Acid Metabolism Studies
As a primary bile acid conjugate, glycochenodeoxycholic acid regulates lipid digestion and cholesterol homeostasis. The -labeled analog tracks endogenous bile acid flux in:
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Cholestasis: Assessing impaired bile acid excretion in liver disease models .
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Enterohepatic Recirculation: Quantifying reabsorption efficiency in intestinal perfusates.
Drug-Transporter Interactions
Glycochenodeoxycholic Acid-d5 3-Sulfate interacts with organic anion-transporting polypeptides (OATP1B1/OATP1B3), modulating pharmacokinetics of statins, antivirals, and chemotherapeutics. Studies using this compound have revealed:
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Inhibition Thresholds: IC values for transporter-mediated drug uptake.
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DDI Risk Prediction: Identifying bile acids as biomarkers for drug-drug interactions .
Table 2: Key Transporter Interactions
| Transporter | Substrate | Role in Drug Clearance |
|---|---|---|
| OATP1B1 | Rosuvastatin | Hepatic uptake |
| OATP1B3 | Paclitaxel | Tumor cell entry |
| NTCP | Taurocholate | Bile acid reabsorption |
Analytical Methodologies
LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing Glycochenodeoxycholic Acid-d5 3-Sulfate. Typical parameters include:
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Column: C18 (2.1 × 50 mm, 1.7 µm).
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Mobile Phase: Methanol/water with 0.1% formic acid.
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Detection: Multiple reaction monitoring (MRM) transitions 578.7 → 80.1 (sulfate ion) .
Internal Standard Performance
The -label provides a consistent retention time shift (~0.1 min) and mass spectral signature, correcting for matrix effects and ionization efficiency variations . Calibration curves generated with this compound exhibit linearity () across 1–1000 ng/mL .
Future Directions
Expanding Metabolomic Applications
Integration into untargeted metabolomics workflows could uncover novel bile acid-derived biomarkers for metabolic disorders. High-resolution mass spectrometry (HRMS) platforms may enhance detection of low-abundance sulfated isomers.
Clinical Translation
Validating this compound in human pharmacokinetic studies requires addressing interspecies differences in bile acid transporter expression. Collaborative efforts between academia and pharmaceutical industries are essential to bridge this gap .
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